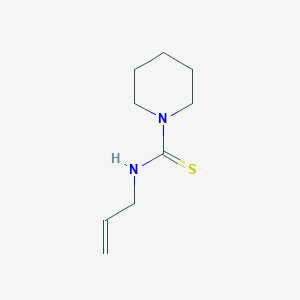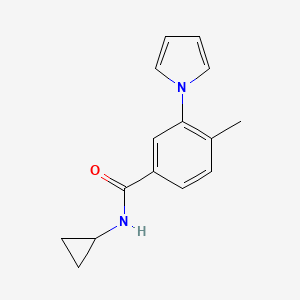
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), which is a critical enzyme involved in long-term memory formation and maintenance. The use of CPP has provided valuable insights into the molecular mechanisms underlying memory formation and has potential applications in the treatment of memory-related disorders.
Wirkmechanismus
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of PKMζ, which is a critical enzyme involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC) that is synthesized locally at the synapse in response to synaptic activity. PKMζ is thought to regulate the persistence of synaptic plasticity and the maintenance of long-term memory by phosphorylating key synaptic proteins.
Biochemical and Physiological Effects:
The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to reduce the persistence of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie the formation and maintenance of long-term memory. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to regulate dendritic spine morphology by reducing the number and size of dendritic spines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potency and selectivity for PKMζ, which allows for the specific inhibition of PKMζ without affecting other PKC isoforms. The limitations of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in the treatment of memory-related disorders, such as Alzheimer's disease. Another direction is to investigate the role of PKMζ in other forms of synaptic plasticity and learning, such as fear conditioning and spatial learning. Additionally, the development of new and more potent inhibitors of PKMζ may provide valuable tools for studying the molecular mechanisms underlying memory formation and maintenance.
Synthesemethoden
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide can be synthesized using several methods, including the reaction of 6-bromo-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Another method involves the reaction of 6-chloro-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Both methods yield N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the molecular mechanisms underlying long-term memory formation and maintenance. The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been used to investigate the role of PKMζ in synaptic plasticity and the regulation of dendritic spine morphology.
Eigenschaften
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-5-11)16-12-6-7-13(15-10-12)17-8-2-1-3-9-17/h6-7,10-11H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWBXIDUFXTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)
![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)


